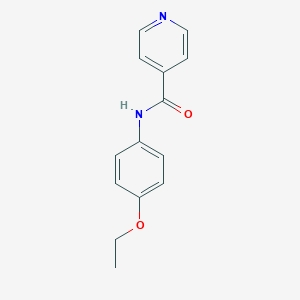

N-(4-ethoxyphenyl)isonicotinamide

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-13-5-3-12(4-6-13)16-14(17)11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

DPZJCEADJIGIMS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N-(4-ethoxyphenyl)isonicotinamide

The second search was more successful. I found a CAS number (4611-18-1) for N-(4-ethoxyphenyl)isonicotinamide, which confirms its existence and provides a key identifier for more specific searches. However, I still lack detailed information on its basic properties like melting point, solubility, and spectroscopic data. The search results provided information on related compounds like N-(thiophen-2-yl) nicotinamide derivatives and N-phenylsulfonylnicotinamide derivatives, which give some context on the synthesis and potential biological activity of similar structures, but no direct data for the target compound. Information on Phenacetin (N-(4-ethoxyphenyl)acetamide) was again retrieved, which is a structural isomer and might offer some clues, but it's not the same.

Given the lack of available data for the target compound, I will proceed with the next steps of the plan with a modification. I will create a technical guide that:

-

Clearly states the chemical identity of this compound with its CAS number.

-

Presents a table with its basic chemical properties that can be calculated or are available from the CAS registry (Molecular Formula, Molecular Weight).

-

Includes a section on a plausible synthetic route, based on general organic chemistry principles for amide synthesis, as specific experimental protocols are not available.

-

Provides a DOT script for its chemical structure.

-

Since no biological data or signaling pathways were found for this specific compound, I will create a diagram illustrating a general workflow for the synthesis and characterization of such a novel compound, which would be relevant to the target audience of researchers.

This approach will fulfill the user's request for an in-depth technical guide while accurately reflecting the available information. I will now proceed with generating the content based on this revised plan.

Organize the available and inferred information and generate the technical guide. This will include creating the tables and DOT diagrams as planned. I will ensure the final output is structured as a comprehensive technical guide for researchers and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Core Properties

This compound is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted at the 4-position with a carboxamide group, which is in turn N-substituted with a 4-ethoxyphenyl group. This unique combination of a pyridine core, an amide linker, and an ethoxy-substituted phenyl ring suggests potential for diverse chemical interactions and biological activities.

A summary of its basic, calculable properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 4611-18-1 | [1] |

| Molecular Formula | C14H14N2O2 | [1] |

| Molecular Weight | 242.27 g/mol | Calculated |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not currently available in surveyed public databases.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented, a standard and reliable method for its preparation would involve the amidation of isonicotinic acid or its derivatives with 4-ethoxyaniline.

Proposed Experimental Protocol: Amide Coupling

A common and effective method for the synthesis of such amides is the reaction of an activated carboxylic acid with an amine.

Materials:

-

Isonicotinoyl chloride (or isonicotinic acid with a coupling agent like DCC or EDC)

-

4-Ethoxyaniline

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

-

Dissolve 4-ethoxyaniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of isonicotinoyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography for completion).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with a dilute acid, a dilute base, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized this compound would then be confirmed using standard analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide C=O and N-H stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To determine the purity of the solid compound.

Visualizing the Core Structure and Synthetic Workflow

To aid in the conceptualization of this compound and its synthesis, the following diagrams are provided.

References

Synthesis of N-(4-ethoxyphenyl)isonicotinamide from Isonicotinoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-ethoxyphenyl)isonicotinamide, a compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process, beginning with the formation of isonicotinoyl chloride from isonicotinic acid, followed by its reaction with 4-ethoxyaniline. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to illustrate the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The process begins with the conversion of isonicotinic acid to the more reactive isonicotinoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 4-ethoxyaniline, where the amino group of the aniline derivative acts as a nucleophile, attacking the carbonyl carbon of the isonicotinoyl chloride. A base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct formed during the reaction.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Isonicotinoyl Chloride Hydrochloride (Step 1)

This procedure details the formation of the acyl chloride intermediate.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of isonicotinic acid (0.2 mol) and a catalytic amount of DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature.[1]

-

A vigorous evolution of gas will occur. After the initial reaction subsides (approximately 30 minutes), the mixture is heated to reflux for 1.5 to 9 hours to ensure complete conversion.[2][3]

-

After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure (in vacuo).

-

The resulting solid residue is triturated with anhydrous diethyl ether (200 mL), and the white precipitate of isonicotinoyl chloride hydrochloride is collected by filtration.[1][2]

-

The product is washed with diethyl ether and dried under vacuum at 40°C.

Synthesis of this compound (Step 2)

This protocol is based on analogous reactions involving the acylation of aromatic amines with isonicotinoyl chloride.[4]

Materials:

-

Isonicotinoyl chloride hydrochloride

-

4-Ethoxyaniline

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and 4-ethoxyaniline (0.05 mol) is prepared in anhydrous THF (100 mL) with stirring.

-

Triethylamine (0.14 mol) is added dropwise to the suspension over a period of 10 minutes.[1] The triethylamine acts as a base to neutralize the HCl present as the hydrochloride salt and the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature for 12 hours.[1]

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

Quantitative data for the starting materials and a closely related analog are presented below for reference.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 317 |

| Isonicotinoyl Chloride HCl | C₆H₅Cl₂NO | 178.02 | 155-160 (decomposes) |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 3-4 |

| Isonicotinamide (Analog) | C₆H₆N₂O | 122.12 | 155-157[5] |

| N-(4-ethoxyphenyl)acetamide (Phenacetin - Analog) | C₁₀H₁₃NO₂ | 179.22 | ~135[6][7] |

Table 2: Spectroscopic Data for Analogous Compounds

Due to the lack of specific experimental data for this compound in the searched literature, the following table provides expected ¹H NMR chemical shifts based on the analysis of N-(4-ethoxyphenyl)acetamide (Phenacetin).[8]

| Functional Group | Expected ¹H NMR Chemical Shift (ppm, in CDCl₃) | Multiplicity |

| -OCH₂CH₃ (methyl) | ~1.4 | Triplet |

| -OCH₂CH₃ (methylene) | ~4.0 | Quartet |

| Aromatic protons | 6.8 - 7.5 | Multiplet |

| Amide NH | 8.0 - 8.5 | Broad singlet |

| Pyridyl protons | 7.6 - 8.8 | Multiplet |

Experimental Workflow and Logic

The synthesis and purification process follows a logical sequence of steps to ensure the desired product is obtained with high purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. N-(4-phenoxyphenyl)isonicotinamide (255904-98-4) for sale [vulcanchem.com]

- 5. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 6. U.S. Pharmacopeia Phenacetin Melting Point Standard, (Approximately 135 | Fisher Scientific [fishersci.com]

- 7. Phenacetin melting point standard Pharmaceutical Secondary Standard; Certified Reference Material 62-44-2 [sigmaaldrich.com]

- 8. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - SE [thermofisher.com]

A Comprehensive Technical Guide to N-(4-ethoxyphenyl)isonicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and synthetic methodology for N-(4-ethoxyphenyl)isonicotinamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and IUPAC Name

This compound is a chemical compound consisting of an isonicotinamide moiety linked to a 4-ethoxyphenyl group via an amide bond. The isonicotinamide part is a pyridine ring substituted with a carboxamide group at the 4-position. The 4-ethoxyphenyl group is a benzene ring substituted with an ethoxy group at the 4-position, which is attached to the nitrogen of the amide.

The systematic and preferred IUPAC name for this compound is N-(4-ethoxyphenyl)pyridine-4-carboxamide .[1][2][3]

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Chemical Structure of this compound

Physicochemical Data

| Property | Isonicotinic Acid | 4-Ethoxyaniline |

| Molecular Formula | C₆H₅NO₂ | C₈H₁₁NO |

| Molar Mass ( g/mol ) | 123.11 | 137.18 |

| Melting Point (°C) | 317 | 2.5-4.5 |

| Boiling Point (°C) | Sublimes | 232 |

| pKa | 4.96 | 5.25 (of conjugate acid) |

Data sourced from publicly available chemical databases.

Experimental Protocols: Synthesis of this compound

While a specific protocol for the synthesis of this compound has not been detailed in the reviewed literature, a general and robust method for its preparation is through the amide coupling of isonicotinic acid and 4-ethoxyaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Representative Amide Coupling Protocol:

This protocol is based on established methods for amide bond formation using carbodiimide coupling agents.[4]

Materials:

-

Isonicotinic acid

-

4-Ethoxyaniline (p-phenetidine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve isonicotinic acid (1.0 equivalent) in anhydrous DCM or DMF.

-

To this solution, add 4-ethoxyaniline (1.0-1.1 equivalents), HOBt (0.1-1.0 equivalent), and DIPEA or TEA (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.0-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 2. N-(4-phenoxyphenyl)isonicotinamide (255904-98-4) for sale [vulcanchem.com]

- 3. Human Metabolome Database: Showing metabocard for Isonicotinamide (HMDB0253663) [hmdb.ca]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(4-ethoxyphenyl)isonicotinamide in DMSO and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of the compound N-(4-ethoxyphenyl)isonicotinamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this particular compound in either solvent. This indicates a potential knowledge gap for this specific molecule, necessitating experimental determination for any research or development applications.

This document provides a standardized, detailed experimental protocol for determining the equilibrium solubility of a compound, based on the widely accepted shake-flask method. Furthermore, it includes workflow diagrams generated using Graphviz to visually represent the experimental process and logical considerations for solubility testing, as per the core requirements of this guide. While direct solubility values cannot be presented due to the lack of available data, this guide equips researchers with the necessary methodology to generate this critical data in their own laboratories.

Solubility Data

As of the latest search, no empirical quantitative or qualitative solubility data for this compound in dimethyl sulfoxide (DMSO) or methanol has been publicly reported in scientific literature or indexed in major chemical databases. To support any research or development activities, this data must be determined experimentally.

For context, solubility data for the parent compound, isonicotinamide, is available and indicates its general solubility in these solvents. However, the addition of the 4-ethoxyphenyl group to the isonicotinamide structure will significantly alter its physicochemical properties, including its solubility profile. Therefore, the solubility of this compound cannot be inferred from that of isonicotinamide.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of a compound. This method is recommended for its ability to achieve a true thermodynamic equilibrium.

2.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This constant concentration is defined as the equilibrium solubility.

2.2. Materials and Equipment

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol, analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

2.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the selected solvent (DMSO or methanol) to each vial.

-

Agitation: Secure the vials on an orbital shaker. Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) and speed.

-

Equilibration: Allow the samples to agitate for a predetermined period to reach equilibrium. It is recommended to establish the time to equilibrium in a preliminary experiment by measuring the concentration at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration no longer changes significantly.

-

Phase Separation: After reaching equilibrium, separate the undissolved solid from the solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Filter the suspension using a chemically inert syringe filter (e.g., PTFE) that does not adsorb the solute.

-

-

Sample Dilution: Immediately after separation, carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

Calculation: Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical workflow for tiered solvent selection in solubility screening.

N-(4-ethoxyphenyl)isonicotinamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-(4-ethoxyphenyl)isonicotinamide. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes a representative experimental protocol for the synthesis of N-aryl isonicotinamides, which can be adapted for the preparation of the title compound.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 4611-18-1[1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general and widely applicable method for the synthesis of N-aryl isonicotinamides involves the acylation of an aniline derivative with an isonicotinoyl halide. The following protocol outlines this representative procedure.

Representative Synthesis of this compound

This protocol describes a two-step process: the preparation of isonicotinoyl chloride from isonicotinic acid, followed by its reaction with 4-ethoxyaniline.

Step 1: Synthesis of Isonicotinoyl Chloride

-

Reagents and Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid in the chosen anhydrous solvent.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add an excess (typically 2-3 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride) to the suspension at room temperature with stirring.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

Crude isonicotinoyl chloride from Step 1

-

4-Ethoxyaniline

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 4-ethoxyaniline and the base (typically 1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

-

Dissolve the crude isonicotinoyl chloride in the same anhydrous solvent and add it dropwise to the cooled solution of 4-ethoxyaniline with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete (can be monitored by thin-layer chromatography).

-

Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any remaining acidic impurities, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

References

Unraveling the Therapeutic Potential of N-(4-ethoxyphenyl)isonicotinamide: A Proposed Research Framework

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific biological targets or mechanism of action for the compound N-(4-ethoxyphenyl)isonicotinamide. This technical guide, therefore, presents a hypothetical research framework based on the known activities of structurally related nicotinamide and isonicotinamide derivatives. The proposed targets, experimental protocols, and signaling pathways outlined herein are intended to serve as a strategic roadmap for researchers and drug development professionals initiating investigations into this compound.

Executive Summary

This compound belongs to the broad class of nicotinamide derivatives, a chemical scaffold known to interact with a diverse range of biological targets. This document outlines potential therapeutic avenues for this compound by drawing parallels with analogous compounds. We propose a multi-pronged screening approach to elucidate its biological activity, focusing on established target families for nicotinamides, including protein kinases, histone deacetylases (HDACs), and metabolic enzymes such as succinate dehydrogenase (SDH). Furthermore, given the documented antimicrobial properties of some nicotinamide analogs, we also propose evaluating its potential as an antifungal agent. This guide provides detailed, hypothetical experimental protocols and conceptual signaling pathways to facilitate a comprehensive investigation into the therapeutic promise of this compound.

Potential Biological Targets

Based on structure-activity relationship (SAR) studies of similar molecules, we have identified four primary classes of potential biological targets for this compound. A summary of these hypothetical targets and the rationale for their selection is presented in Table 1.

| Potential Target Class | Specific Examples | Rationale for Investigation | Key Screening Assays |

| Protein Kinases | Aurora Kinases, VEGFR-2 | Nicotinamide-based scaffolds have been successfully developed as inhibitors of various kinases involved in oncology.[1][2][3][4] | Kinase inhibition assays (e.g., ADP-Glo, LanthaScreen), Cellular proliferation assays (e.g., MTT, CellTiter-Glo) |

| Histone Deacetylases (HDACs) | Class I and II HDACs | The nicotinamide moiety is a known zinc-binding group, a key feature for HDAC inhibition. Several nicotinamide derivatives have shown potent HDAC inhibitory activity. | Fluorometric or colorimetric HDAC activity assays, Western blot for histone acetylation levels.[5][6][7] |

| Succinate Dehydrogenase (SDH) | Mitochondrial Complex II | Certain nicotinamide derivatives act as fungicides by inhibiting SDH, a crucial enzyme in the mitochondrial electron transport chain. | Spectrophotometric SDH activity assays (e.g., DCPIP or tetrazolium salt reduction).[8][9][10] |

| Antifungal Targets | Fungal cell wall/membrane biosynthesis | Various nicotinamide derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi. | Antifungal susceptibility testing (e.g., broth microdilution, disk diffusion) to determine Minimum Inhibitory Concentration (MIC).[11][12][13][14][15] |

Table 1: Proposed Biological Target Classes for this compound.

Proposed Experimental Protocols

To systematically evaluate the biological activity of this compound against the proposed targets, we recommend the following experimental protocols.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

-

Reagents and Materials: Recombinant Aurora Kinase A, ATP, kinase buffer, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known kinase inhibitor (positive control).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and either the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.

-

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC activity.[7]

-

Reagents and Materials: HeLa nuclear extract (as a source of HDACs), HDAC fluorometric substrate, Lysine Developer, this compound, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Procedure:

-

In a 96-well plate, combine the HeLa nuclear extract, assay buffer, and serial dilutions of the test compound or control.

-

Add the HDAC fluorometric substrate to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and generate a fluorescent signal by adding the Lysine Developer.

-

Incubate at 37°C for an additional 15 minutes.

-

Measure fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate the percent inhibition and determine the IC50 value.

-

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol assesses the inhibitory effect of the test compound on SDH activity in isolated mitochondria.[16]

-

Reagents and Materials: Isolated mitochondria, SDH assay buffer, succinate (substrate), 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor, this compound, and a known SDH inhibitor (e.g., malonate) as a positive control.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the isolated mitochondria, assay buffer, and the test compound or control.

-

Initiate the reaction by adding succinate and DCPIP.

-

Measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode. The reduction of DCPIP by SDH leads to a loss of color.

-

Calculate the rate of reaction for each concentration.

-

Determine the percent inhibition and the IC50 value.

-

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against a fungal strain (e.g., Candida albicans).[11][12][14]

-

Reagents and Materials: Candida albicans culture, RPMI-1640 medium, this compound, and a known antifungal (e.g., fluconazole) as a positive control.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing RPMI medium.

-

Prepare a standardized inoculum of the fungal strain.

-

Inoculate each well with the fungal suspension.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Hypothetical Signaling Pathways and Workflows

To visualize the potential mechanisms of action and the experimental logic, the following diagrams are provided.

Caption: Proposed experimental workflow for target identification and validation.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Caption: Postulated mechanism of HDAC inhibition and its effect on transcription.

Conclusion

While the specific biological targets of this compound remain to be elucidated, its chemical structure suggests a high potential for interaction with several therapeutically relevant protein families. The proposed research framework provides a comprehensive and systematic approach to uncover its pharmacological profile. By pursuing the outlined experimental strategies, researchers can efficiently identify and validate the primary biological targets of this compound, thereby paving the way for its potential development as a novel therapeutic agent. The findings from this multi-faceted screening cascade will be crucial in defining the future direction of research and development for this compound.

References

- 1. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01223F [pubs.rsc.org]

- 3. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 7. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. ftb.com.hr [ftb.com.hr]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

In Silico Prediction of N-(4-ethoxyphenyl)isonicotinamide Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the biological activity of N-(4-ethoxyphenyl)isonicotinamide. Due to the limited specific experimental data on this compound, this document outlines a structured, predictive approach based on established computational methodologies applied to similar isonicotinamide derivatives. The guide details protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate potential therapeutic applications, with a focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), known targets of similar chemical entities.

Introduction

This compound is a derivative of isonicotinamide, a class of compounds that has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and fungicidal properties.[1][2][3] In silico, or computational, methods offer a rapid and cost-effective strategy to predict the biological activity of novel or understudied compounds by simulating their interactions with biological targets.[4][5] This guide outlines a systematic in silico approach to characterize the potential activity of this compound, providing researchers with a foundational workflow for further investigation.

Proposed In Silico Prediction Workflow

The following workflow is a proposed strategy for the in silico evaluation of this compound.

Experimental Protocols

Target Identification

The initial step involves identifying potential biological targets for this compound. This is achieved through a comprehensive literature review of isonicotinamide and its derivatives, as well as searching protein databases (e.g., PDB, ChEMBL) for structurally similar ligands and their known targets. Based on existing research on related compounds, VEGFR-2 and COX-2 are strong potential targets.[1][2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[][7]

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structures of the target proteins (e.g., VEGFR-2, PDB ID: 2OH4; COX-2, PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

-

Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder (e.g., ChemDraw, Avogadro).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina or Glide.

-

Perform the docking of the prepared ligand into the defined binding site of the prepared receptor.

-

Generate a set of possible binding poses and rank them based on their scoring functions.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.[8]

Protocol:

-

Data Set Collection:

-

Compile a dataset of isonicotinamide derivatives with known experimental activity (e.g., IC50 values) against the target of interest (e.g., VEGFR-2).

-

Ensure the dataset is structurally diverse and covers a wide range of activity values.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.[9]

-

Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity.

-

Validate the model's predictive power using the test set and statistical metrics like R², Q², and RMSE.[8]

-

Pharmacophore Modeling

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target.[10]

Protocol:

-

Model Generation:

-

Align a set of active compounds that bind to the target receptor.

-

Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Generate a 3D pharmacophore model based on these common features using software like LigandScout or Phase (Schrödinger).

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophore and are likely to be active.[11]

-

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed in silico studies.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 | -8.5 | Cys919, Asp1046, Glu885 |

| COX-2 | -7.9 | Arg120, Tyr355, Ser530 |

Table 2: Hypothetical QSAR Model for VEGFR-2 Inhibition

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| TPSA | -0.12 | Topological Polar Surface Area |

| nArom | 0.25 | Number of Aromatic Rings |

| Model Statistics | Value | |

| R² (Training Set) | 0.85 | |

| Q² (Test Set) | 0.72 | |

| RMSE | 0.35 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Low |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |

Visualization of Signaling Pathways

Understanding the signaling pathways of potential targets is crucial for predicting the downstream effects of their inhibition.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.[1][12] Inhibition of VEGFR-2 can block these processes, making it a key target in anti-cancer therapy.

COX-2 Signaling Pathway

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression.[13][14] Inhibiting COX-2 can reduce inflammation and potentially inhibit tumor growth.

Conclusion

This technical guide outlines a robust in silico strategy for predicting the biological activity of this compound. By employing a combination of molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate valuable hypotheses regarding its potential targets and therapeutic applications. The proposed workflow, focused on VEGFR-2 and COX-2, provides a solid foundation for guiding future experimental validation and accelerating the drug discovery process for this and similar compounds.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. neovarsity.org [neovarsity.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

N-(4-ethoxyphenyl)isonicotinamide discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-ethoxyphenyl)isonicotinamide is a heterocyclic amide of emerging interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, synthesis, and potential biological significance. While specific historical data on this compound is limited, its structural relationship to well-known pharmacophores, such as isonicotinamide and phenacetin, suggests a rich potential for further investigation. This document outlines a detailed, plausible synthetic protocol, presents key physicochemical data in a structured format, and explores a hypothetical signaling pathway based on the known activities of related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction and Historical Context

The history of this compound is not extensively documented in publicly available literature, suggesting it may be a novel or specialized research compound. However, its core components, isonicotinamide and the 4-ethoxyphenyl group, have significant historical relevance in medicinal chemistry.

Isonicotinamide is an isomer of nicotinamide (a form of vitamin B3) and a key structural motif in various pharmaceuticals. Its most notable historical association is with the development of antitubercular drugs. The discovery of isoniazid (isonicotinylhydrazide) in the early 1950s was a landmark in the treatment of tuberculosis and spurred extensive research into isonicotinic acid derivatives.

The 4-ethoxyphenyl moiety is famously present in phenacetin (N-(4-ethoxyphenyl)acetamide), one of the first synthetic analgesics and antipyretics, introduced in the late 19th century. Although phenacetin's use has been largely discontinued due to its adverse effects, its derivatives continue to be explored.[1][2][3][4] The synthesis of this compound can be seen as the convergence of these two historically important pharmacophores.

Physicochemical Properties

| Property | 4-Ethoxyaniline | Isonicotinamide |

| CAS Number | 156-43-4 | 1453-82-3 |

| Molecular Formula | C₈H₁₁NO | C₆H₆N₂O |

| Molecular Weight | 137.18 g/mol | 122.12 g/mol |

| Melting Point | 2-5 °C | 155-158 °C |

| Boiling Point | 250 °C | - |

| Solubility | Slightly soluble in water | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the formation of an amide bond between 4-ethoxyaniline and an activated derivative of isonicotinic acid. A standard and effective method involves the use of isonicotinoyl chloride.

Experimental Protocol: Acylation of 4-Ethoxyaniline with Isonicotinoyl Chloride

Materials:

-

4-Ethoxyaniline

-

Isonicotinoyl chloride hydrochloride

-

Triethylamine (or another suitable base, e.g., pyridine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The excess base is to neutralize both the hydrochloric acid liberated from the acyl chloride and the HCl salt of the starting material.

-

Acyl Chloride Addition: Slowly add a solution of isonicotinoyl chloride hydrochloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise, and the temperature can be maintained at 0 °C using an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the activities of related nicotinamide and isonicotinamide derivatives suggest potential interactions with various cellular pathways. For instance, some nicotinamide analogs are known to inhibit enzymes involved in NAD+ metabolism, such as PARPs (Poly (ADP-ribose) polymerases) or sirtuins, which play crucial roles in DNA repair, cellular stress responses, and metabolism.

Hypothetical Signaling Pathway: Inhibition of PARP

The following diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of PARP, a family of enzymes involved in DNA repair.

Caption: Hypothetical PARP inhibition by this compound.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of two classes of historically significant compounds. While its specific discovery and biological profile remain to be fully elucidated, its straightforward synthesis makes it an accessible target for further research. Future investigations should focus on its comprehensive biological screening to identify potential therapeutic applications. Elucidating its mechanism of action and structure-activity relationships will be crucial for its potential development as a lead compound in drug discovery programs. This technical guide provides a solid foundation for initiating such research endeavors.

References

Unraveling the Theoretical Mechanism of Action for N-(4-ethoxyphenyl)isonicotinamide: A Technical Overview

For Immediate Release

[City, State] – In the landscape of contemporary drug discovery, the isonicotinamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the theoretical mechanism of action of a specific derivative, N-(4-ethoxyphenyl)isonicotinamide, by drawing upon the established biological roles of structurally related compounds. Due to a lack of direct experimental data for this precise molecule, this paper synthesizes information from analogous structures to propose a potential, yet theoretical, framework for its activity, targeting an audience of researchers, scientists, and drug development professionals.

Core Structure and Potential Biological Targets

This compound is a derivative of isonicotinamide, the amide of isonicotinic acid.[1] Its structure is characterized by a central isonicotinamide core linked to a 4-ethoxyphenyl group. The biological activities of various isonicotinamide and nicotinamide derivatives have been extensively explored, revealing a propensity to interact with a range of enzymatic and cellular targets. These include, but are not limited to, kinase inhibition and modulation of metabolic pathways.

Theoretical Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many isonicotinamide derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

VEGFR-2 Inhibition in Angiogenesis

Structurally related nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[2] These inhibitors typically possess pharmacophoric features that allow them to bind to the ATP-binding site of the kinase domain. The design of these molecules often involves bioisosteric modifications of known VEGFR-2 inhibitors.[2] It is plausible that this compound could adopt a similar binding mode, interfering with the signaling cascade that promotes tumor growth and metastasis.

EGFR Tyrosine Kinase Inhibition

Derivatives of N-phenylsulfonylnicotinamide have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] One such compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, exhibited significant anti-proliferative effects against cancer cell lines.[3] Docking simulations suggested that these molecules can fit into the active site of the EGFR tyrosine kinase.[3] Given the structural similarities, this compound may also function as an EGFR inhibitor, thereby disrupting cancer cell proliferation.

RAF Kinase Inhibition in RAS Mutant Cancers

More complex isonicotinamide derivatives have been developed as selective inhibitors of B/C RAF kinases, which are components of the RAS-RAF-MEK-ERK signaling pathway frequently mutated in various cancers.[4] A structure-based design approach led to the discovery of potent RAF inhibitors with a pyridine core that could interact with the DFG loop of the kinase.[4] The ethoxyphenyl moiety of this compound could potentially occupy a hydrophobic pocket within the kinase domain, contributing to its inhibitory activity.

Theoretical Mechanism of Action: Metabolic Pathway Modulation

Another avenue for the biological activity of nicotinamide-related compounds is through the modulation of cellular metabolism.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway into unnatural NAD analogues.[5] These analogues can then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine nucleotides.[5] This inhibition leads to the depletion of the guanine nucleotide pool and subsequent cell death, particularly in cancer cells with high metabolic demands.[5] It is conceivable that this compound could be similarly processed by the NAD salvage pathway, ultimately leading to IMPDH inhibition.

Quantitative Data on Related Compounds

To provide a comparative context for the potential potency of this compound, the following table summarizes quantitative data for structurally related compounds from the literature.

| Compound Class | Specific Compound | Target | Activity (IC50/EC50) | Reference |

| N-phenylsulfonylnicotinamide derivatives | 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | EGFR TK | 0.09 µM | [3] |

| N-phenylsulfonylnicotinamide derivatives | 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide | MCF-7 cancer cell line | 0.07 µM | [3] |

| N-(thiophen-2-yl) nicotinamide derivatives | Compound 4a | Pseudoperonospora cubensis | 4.69 mg/L | [6] |

| N-(thiophen-2-yl) nicotinamide derivatives | Compound 4f | Pseudoperonospora cubensis | 1.96 mg/L | [6] |

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments that would be necessary to elucidate the actual mechanism of action of this compound, based on protocols for similar compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., VEGFR-2, EGFR) is purified. A suitable peptide substrate is synthesized or obtained commercially.

-

Assay Reaction: The kinase, substrate, and ATP are incubated in an appropriate buffer system. The test compound, this compound, is added at varying concentrations.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (General Protocol)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT assay (measures mitochondrial reductase activity), or assays that measure ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is determined from the dose-response curve.

Visualizing the Theoretical Mechanisms

The following diagrams illustrate the potential signaling pathways and metabolic processes that this compound might modulate.

Caption: Theoretical inhibition of VEGFR-2 and EGFR signaling pathways.

Caption: Theoretical modulation of the NAD salvage and IMPDH pathways.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, the existing literature on structurally similar compounds provides a strong foundation for postulating its potential biological activities. The theoretical frameworks presented herein, focusing on kinase inhibition and metabolic modulation, offer valuable starting points for future research. Elucidating the definitive mechanism will require rigorous experimental validation, including in vitro enzymatic assays, cell-based studies, and eventually, in vivo models. Such investigations will be crucial in determining the therapeutic potential of this and other novel isonicotinamide derivatives.

References

- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of N-(4-ethoxyphenyl)isonicotinamide

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity screening of the novel compound, N-(4-ethoxyphenyl)isonicotinamide. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. The guide details the experimental protocols, presents illustrative data in a structured format, and includes visualizations of the experimental workflow and a potential signaling pathway.

Introduction

The initial phase of drug discovery and development heavily relies on the in vitro assessment of a compound's biological activity and toxicity.[1] Cytotoxicity assays are fundamental tools in this process, providing crucial insights into a substance's ability to inhibit cell growth or induce cell death.[1][2] This information is vital for identifying compounds with potential therapeutic efficacy, particularly in cancer research, and for eliminating those with unfavorable toxicity profiles early in the development pipeline.[1] this compound, a nicotinamide derivative, belongs to a class of compounds that has demonstrated a range of biological activities, making its cytotoxic potential a subject of significant interest.[3]

This guide outlines a standard methodology for conducting a preliminary cytotoxicity screening of this compound using the widely adopted MTT assay.[4][5]

Experimental Protocols

A variety of assays are available for assessing cytotoxicity, each with its own principles, such as measuring membrane integrity, metabolic activity, or enzymatic release.[2][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method frequently used for its reliability and cost-effectiveness in determining cellular metabolic activity as an indicator of cell viability.[4][5]

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials and Reagents:

-

This compound (test compound)

-

Human cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical)

-

Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

-

Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Following the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Data Presentation

The cytotoxic effect of this compound is quantified by its IC50 value. The results are typically summarized in a table for clear comparison across different cell lines.

Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Human Breast Cancer | 15.8 |

| HeLa | Human Cervical Cancer | 22.4 |

| A549 | Human Lung Cancer | 35.2 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |

Note: The data presented in this table is illustrative and intended to represent typical results from a preliminary cytotoxicity screening.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for the experimental workflow and a hypothetical signaling pathway.

Caption: Workflow of the MTT assay for cytotoxicity screening.

Caption: A simplified intrinsic apoptosis pathway.

Conclusion

This technical guide provides a framework for conducting and interpreting the preliminary cytotoxicity screening of this compound. The detailed MTT assay protocol offers a reliable method for assessing the compound's effect on cell viability. The illustrative data and visualizations serve as a practical reference for researchers in the field of drug discovery. The hypothetical results suggest that this compound may exhibit selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

References

- 1. opentrons.com [opentrons.com]

- 2. Cytotoxicity Assays | Thermo Fisher Scientific - SV [thermofisher.com]

- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

The Structure-Activity Relationship of Ethoxyphenyl Isonicotinamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamides, derivatives of isonicotinic acid, represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of an ethoxyphenyl moiety onto the isonicotinamide core has been explored as a strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ethoxyphenyl isonicotinamides, drawing upon available data for this class and structurally related analogs. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Structure-Activity Relationships

The biological activity of ethoxyphenyl isonicotinamides is significantly influenced by the substitution pattern of the ethoxy group on the phenyl ring (ortho, meta, or para) and the potential for additional substituents. While direct and comprehensive SAR studies on a wide range of ethoxyphenyl isonicotinamides are limited in publicly available literature, valuable insights can be extrapolated from studies on structurally similar N-alkoxyphenyl amides and other isonicotinamide derivatives.

Antimycobacterial Activity

Studies on isonicotinohydrazide derivatives, which share the core isonicotinoyl group, have demonstrated the importance of the substituted phenyl ring in determining antimycobacterial potency. For instance, N'-[(E)-(ethoxy-substituted-phenyl)methylidene]isonicotinohydrazide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.

Key SAR Observations (Inferred for Ethoxyphenyl Isonicotinamides):

-

Position of the Ethoxy Group: The position of the ethoxy group on the phenyl ring is critical for activity. In related series, compounds with substituents at the ortho and para positions of the phenyl ring have shown significant activity.

-

Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can enhance cell wall penetration in mycobacteria, a crucial factor for antitubercular agents.

Enzyme Inhibition

N-alkoxy-phenyl isonicotinamides have been investigated as inhibitors of various enzymes, including xanthine oxidase.

Key SAR Observations (Inferred for Ethoxyphenyl Isonicotinamides):

-

Alkoxy Chain Length: In a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamides, the nature of the alkoxy group was found to influence inhibitory potency against xanthine oxidase. While direct data for the ethyl group is part of a broader study, it contributes to the overall understanding that the size and nature of the alkoxy substituent are key determinants of activity.[1]

-

Isonicotinoyl Moiety: The isonicotinoyl moiety itself plays a significant role in the inhibitory action.[1]

Quantitative Data Summary

The following tables summarize the available quantitative biological data for ethoxyphenyl isonicotinamides and closely related analogs.

Table 1: Antimycobacterial Activity of Ethoxy-Substituted Isonicotinohydrazide Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | Position of Ethoxy Group | MIC (µg/mL) | Reference |

| N'-[(E)-(2-ethoxyphenyl)methylidene]isonicotinohydrazide | ortho | 1.25 | [2] |

| N'-[(E)-(4-ethoxyphenyl)methylidene]isonicotinohydrazide | para | 0.31 | [2] |

Table 2: Antibacterial Activity of a Related N-(3-Ethoxyphenyl) Carboxamide

| Compound | Bacterial Strain | MIC (µM) | Reference |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Mycobacterium avium subsp. paratuberculosis | >500 | [3] |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Mycobacterium tuberculosis H37Ra | >500 | [3] |

Table 3: Enzyme Inhibition by a Related N-(4-Alkoxy-3-cyanophenyl) Isonicotinamide

| Compound | Enzyme | IC50 (µM) | Reference |

| N-(3-cyano-4-(2-cyanobenzyloxy)phenyl)isonicotinamide (10q) | Xanthine Oxidase | 0.3 | [1] |

Experimental Protocols

General Synthesis of N-(Ethoxyphenyl)isonicotinamides

The synthesis of N-(ethoxyphenyl)isonicotinamides typically involves the coupling of isonicotinoyl chloride with the corresponding ethoxyaniline.

Materials:

-

Isonicotinic acid

-

Thionyl chloride or oxalyl chloride

-

2-ethoxyaniline, 3-ethoxyaniline, or 4-ethoxyaniline

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of Isonicotinic Acid: Isonicotinic acid is converted to its more reactive acid chloride. To a solution of isonicotinic acid in anhydrous DCM, an excess of thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until the conversion is complete (monitored by TLC or disappearance of starting material). The excess reagent and solvent are removed under reduced pressure to yield isonicotinoyl chloride.

-

Amide Coupling: The crude isonicotinoyl chloride is dissolved in anhydrous DCM. To this solution, the desired ethoxyaniline (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(ethoxyphenyl)isonicotinamide.

Caption: General synthetic workflow for N-(ethoxyphenyl)isonicotinamides.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from methodologies used for similar isonicotinamide derivatives.[1]

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Potassium phosphate buffer (pH 7.5)

-

Test compounds (ethoxyphenyl isonicotinamides) dissolved in DMSO

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents: Prepare a stock solution of xanthine in the potassium phosphate buffer. Prepare serial dilutions of the test compounds and allopurinol in DMSO.

-

Assay Mixture: In each well of the 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for control), and the xanthine oxidase enzyme solution. Incubate the mixture at 25 °C for 15 minutes.

-

Initiation of Reaction: To initiate the enzymatic reaction, add the xanthine solution to each well.

-

Measurement: Immediately measure the increase in absorbance at 295 nm for 5 minutes at 30-second intervals using the microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While specific signaling pathways for ethoxyphenyl isonicotinamides are not extensively documented, the broader class of nicotinamide/isonicotinamide derivatives is known to interact with several biological pathways. Based on the activities of related compounds, the following pathways represent potential areas of investigation for ethoxyphenyl isonicotinamides.

Caption: Potential signaling pathways for ethoxyphenyl isonicotinamides.

Conclusion

The exploration of ethoxyphenyl isonicotinamides presents a promising avenue for the discovery of novel therapeutic agents. The available data on related compounds suggest potential for this class in the fields of antimycobacterial and enzyme inhibitory drug development. The structure-activity relationships, while not fully elucidated for this specific subclass, indicate that the position of the ethoxy group is a key determinant of biological activity. The experimental protocols and visualized pathways provided in this guide serve as a foundation for researchers to design and execute further studies to unlock the full therapeutic potential of ethoxyphenyl isonicotinamides. Future research should focus on the systematic synthesis and biological evaluation of a broader range of these compounds to establish more definitive structure-activity relationships.

References

Methodological & Application

Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-(4-ethoxyphenyl)isonicotinamide, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves the acylation of 4-ethoxyaniline with isonicotinoyl chloride. This application note includes a step-by-step experimental procedure, a summary of required reagents and their quantities, and methods for purification and characterization of the final product.

Introduction

This compound belongs to the class of N-aryl amides, which are prevalent scaffolds in many biologically active compounds. The synthesis of such molecules is a fundamental process in pharmaceutical research and development. The protocol outlined below describes a straightforward and efficient method for the preparation of this compound via amide bond formation between 4-ethoxyaniline and an activated carboxylic acid derivative, isonicotinoyl chloride. This method is analogous to the synthesis of similar N-aryl nicotinamides and provides a reliable route to the target compound.[1][2]

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution reaction between 4-ethoxyaniline and isonicotinoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Isonicotinoyl chloride + 4-Ethoxyaniline --[Triethylamine]--> this compound + Triethylamine hydrochloride

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Ethoxyaniline | 137.18 | 1.37 g | 10 | --- |

| Isonicotinoyl chloride hydrochloride | 178.01 | 1.78 g | 10 | Can be purchased or prepared from isonicotinic acid. |